4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Description
4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a heterocyclic compound belonging to the diazinan-2-one family. Its structure features a six-membered 1,3-diazinan-2-one ring substituted with:
- A 4-hydroxy-3-methoxyphenyl group at position 6, contributing hydrogen-bonding capacity and electronic modulation.
- A 4-methylbenzoyl (p-toluoyl) group at position 5, introducing lipophilicity and steric bulk.
- A trifluoromethyl (-CF₃) group at position 4, enhancing metabolic stability and electron-withdrawing effects.
- A hydroxyl group at position 4, enabling hydrogen bonding and solubility.
Structural characterization typically employs X-ray crystallography (using SHELX or ORTEP ) and spectroscopic methods (FT-IR, NMR) .
Properties
Molecular Formula |
C20H19F3N2O5 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
4-hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C20H19F3N2O5/c1-10-3-5-11(6-4-10)17(27)15-16(12-7-8-13(26)14(9-12)30-2)24-18(28)25-19(15,29)20(21,22)23/h3-9,15-16,26,29H,1-2H3,(H2,24,25,28) |
InChI Key |
HAOXMWGSLQOXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multiple steps, including the formation of the diazinanone ring and the introduction of the various substituents. Common synthetic routes may involve:
Formation of the Diazinanone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The hydroxyl, methoxy, benzoyl, and trifluoromethyl groups can be introduced through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can be used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the benzoyl group would yield a hydroxyl group.
Scientific Research Applications
4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4-Hydroxy-6-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one exerts its effects would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with other diazinan-2-one derivatives, but key differences in substituents influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Estimated based on (C₂₃H₁₈F₄N₂O₄).
†Estimated from substituent contributions (Cl adds ~35 g/mol vs. CH₃).
‡Calculated from molecular formula in (C₁₈H₁₃F₄N₂O₃S).
Key Observations
Substituent Effects on Solubility :
- The target compound’s 4-hydroxy-3-methoxyphenyl group improves aqueous solubility compared to the 3-ethoxy-4-hydroxyphenyl group in ’s compound, as methoxy is less hydrophobic than ethoxy.
- The hydroxyl group at position 4 further enhances polarity, contrasting with ’s compound, which lacks this feature.
Electronic and Steric Modulation: The 4-methylbenzoyl group (target) provides moderate electron-donating effects vs. the 4-chlorobenzoyl group (), which is strongly electron-withdrawing. This difference may influence reactivity in substitution reactions.
Conformational Rigidity :
- ’s compound incorporates a furan ring at position 6, introducing planar rigidity that may limit rotational freedom compared to the target compound’s flexible phenyl group.
Biological Implications: The thiophen-2-ylcarbonyl group in ’s compound may enhance binding to sulfur-rich biological targets (e.g., enzymes with cysteine residues), whereas the target compound’s benzoyl group favors hydrophobic interactions. Fluorophenyl substituents () are known to improve metabolic stability and bioavailability compared to non-fluorinated analogs .
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